2-Amino-3-chloro-5-(trifluoromethyl)pyridine
Overview
Description
2-Amino-3-chloro-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H4ClF3N2. It is a white crystalline solid that is not soluble in water but can dissolve in organic solvents such as ethanol and dimethyl sulfoxide . This compound is primarily used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Amino-3-chloro-5-(trifluoromethyl)pyridine involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with ammonia . Another method includes reacting 3-chloro-5-(trifluoromethyl)pyridine with ethylamine . The reaction conditions typically involve controlling the temperature and using appropriate solvents to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to maximize yield and purity. For example, the reaction of 2-amino pyridine with N-bromosuccinimide (NBS) in methyl isobutyl ketone (MIBK) at controlled temperatures is one such method .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-chloro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include ammonia and ethylamine.
Suzuki-Miyaura Coupling: This reaction typically involves palladium catalysts and boron reagents.
Major Products: The major products formed from these reactions depend on the specific reagents used. For example, reacting with ammonia yields this compound, while coupling reactions can produce various substituted pyridines .
Scientific Research Applications
2-Amino-3-chloro-5-(trifluoromethyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. For instance, in its role as an intermediate in pharmaceutical synthesis, it can interact with enzymes or receptors to exert its effects. The trifluoromethyl group is known to enhance the biological activity of compounds by increasing their lipophilicity and metabolic stability .
Comparison with Similar Compounds
- 3-Chloro-5-(trifluoromethyl)pyridine
- 2-Amino-5-(trifluoromethyl)pyridine
- 4-Amino-2-(trifluoromethyl)pyridine
Uniqueness: 2-Amino-3-chloro-5-(trifluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a trifluoromethyl group on the pyridine ring makes it a versatile intermediate in various synthetic pathways .
Properties
IUPAC Name |
3-chloro-5-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c7-4-1-3(6(8,9)10)2-12-5(4)11/h1-2H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNPZQIRDCDLJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345807 | |
Record name | 3-Chloro-5-(trifluoromethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79456-26-1 | |
Record name | 3-Chloro-5-(trifluoromethyl)-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79456-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-5-trifluoromethyl-2-pyridylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079456261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloro-5-(trifluoromethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-5-trifluoromethyl-2-pyridylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.358 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Pyridinamine, 3-chloro-5-(trifluoromethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.981 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine?
A1: this compound is an organic compound with the molecular formula C6H4ClF3N2. [, ]
Q2: Are there any specific structural features of this compound revealed by research?
A2: Yes, research indicates that the fluorine atoms of the trifluoromethyl group in this compound exhibit disorder. They are distributed over two sites in a ratio of 0.683(14):0.317(14). The crystal structure reveals centrosymmetric dimers formed through N—H⋯N hydrogen bonds. []
Q3: What is the significance of this compound in synthetic chemistry?
A3: This compound serves as a crucial intermediate in the synthesis of fluazinam, a widely used fungicide. [] Additionally, it acts as a versatile starting material for synthesizing various derivatives, including carboxylic acids. [] This is achieved through regioselective deprotonation and subsequent reactions like carboxylation or trapping with electrophiles like iodine or benzaldehyde. []
Q4: Has this compound shown potential in medicinal chemistry?
A4: Yes, derivatives of 2-aminopyridines, including those derived from this compound, have demonstrated promising activity against multidrug-resistant Staphylococcus aureus (MDRSA) strains. [] These derivatives, particularly N-acylated amides, have shown potent inhibitory effects on the growth of MDRSA, often surpassing the efficacy of the standard drug vancomycin. []
Q5: What computational studies have been conducted on this compound?
A5: Researchers have employed computational methods like Density Functional Theory (DFT) to analyze the structure and properties of this compound. [, ] These studies provided insights into its vibrational frequencies, molecular orbitals, reactivity, and non-linear optical properties. [, ] For instance, the first-order hyperpolarizability value calculated was significantly higher than urea, suggesting potential applications in non-linear optics. []
Q6: What analytical techniques are commonly used to characterize and quantify this compound?
A6: Researchers rely on various analytical techniques to study this compound. Common methods include Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry for structural elucidation. [, , ] Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) spectroscopy and fluorescence spectroscopy are employed to investigate its optical properties and potential applications in areas like liquid lasers. []
Q7: Are there any known methods for synthesizing this compound?
A7: Yes, a method for preparing this compound involves reacting 2,3-dichloro-5-(trifluoromethyl)pyridine with ammonia water in the presence of a water-soluble auxiliary. [] This auxiliary facilitates the reaction between the ammonia water phase and the pyridine oil phase. [] This method allows for high yield and purity under relatively mild reaction conditions, minimizing environmental impact. []
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